molecular formula C23H21ClN2O3S B280021 2-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B280021
M. Wt: 440.9 g/mol
InChI Key: RMPVSAWTDTVMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromene core, a thiophene ring, and a phenoxy group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical modifications and applications .

Properties

Molecular Formula

C23H21ClN2O3S

Molecular Weight

440.9 g/mol

IUPAC Name

2-amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C23H21ClN2O3S/c1-12-8-15(24)6-7-18(12)28-11-14-9-20(30-13(14)2)21-16(10-25)23(26)29-19-5-3-4-17(27)22(19)21/h6-9,21H,3-5,11,26H2,1-2H3

InChI Key

RMPVSAWTDTVMOP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC2=C(SC(=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=C(SC(=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)C

Origin of Product

United States

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